
methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
Description
Overview of Pyrazole Chemistry
Pyrazole represents a fundamental five-membered heterocyclic organic compound characterized by the presence of two adjacent nitrogen atoms within its aromatic ring structure. The basic pyrazole framework consists of three carbon atoms and two nitrogen atoms positioned in ortho-substitution, creating a heterocycle with the molecular formula C3H4N2. This unique structural arrangement imparts distinctive chemical properties that distinguish pyrazoles from other nitrogen-containing heterocycles.
The electronic structure of pyrazoles exhibits remarkable complexity due to the presence of two different nitrogen environments within the same ring system. The nitrogen atom at position 2 possesses a non-bonding electron pair that renders it basic and therefore reactive toward electrophilic species. In contrast, the nitrogen atom at position 1 demonstrates relatively unreactive behavior under normal conditions but can undergo deprotonation in the presence of strong basic conditions. This dual nitrogen character creates a unique electronic distribution that significantly influences the chemical reactivity patterns observed in pyrazole derivatives.
Pyrazoles demonstrate amphoteric properties, functioning as both acids and bases depending on the reaction conditions and substituent patterns. The acidic character arises from the pyrrole-like nitrogen-hydrogen group, which can readily donate protons, while the basic nature originates from the pyridine-like nitrogen atom that can accept protons. This amphoteric behavior becomes particularly pronounced in substituted pyrazoles, where electron-donating or electron-withdrawing groups can modulate these acid-base properties.
The tautomeric behavior of pyrazoles represents another fundamental aspect of their chemistry. Unsubstituted pyrazoles can exist in multiple tautomeric forms through the migration of the hydrogen atom between the two nitrogen positions. This tautomeric equilibrium plays a crucial role in determining the chemical behavior and physical properties of pyrazole derivatives, particularly in solution-phase reactions and crystalline forms.
Significance of Substituted Pyrazoles in Chemical Research
Substituted pyrazoles have emerged as exceptionally versatile scaffolds in modern organic synthesis and medicinal chemistry, serving as both synthetic intermediates and biologically active compounds. The ability to introduce various functional groups at different positions of the pyrazole ring provides chemists with unprecedented opportunities to fine-tune molecular properties and biological activities. This structural versatility has positioned substituted pyrazoles among the most extensively studied heterocyclic systems in contemporary chemical research.
The pharmaceutical industry has particularly embraced pyrazole derivatives due to their broad spectrum of biological activities. Notable therapeutic applications include anti-inflammatory agents such as celecoxib, which functions as a cyclooxygenase-2 inhibitor, and various other compounds exhibiting analgesic, antiviral, antihistaminic, antimicrobial, and antitumor properties. The pyrazole pharmacophore has proven especially valuable in drug discovery programs targeting diverse therapeutic areas.
Recent synthetic methodologies have significantly expanded the accessibility of substituted pyrazoles through innovative approaches such as one-pot multi-component reactions, metal-catalyzed coupling reactions, and eco-friendly synthetic protocols. These advances have enabled researchers to construct complex pyrazole derivatives with high efficiency and selectivity, thereby accelerating the pace of discovery in both academic and industrial settings. The development of microwave-assisted synthesis, grinding-induced reactions, and deep eutectic solvent systems has further enhanced the sustainability and practicality of pyrazole synthesis.
The electronic properties of substituted pyrazoles can be systematically tuned through the strategic placement of electron-donating and electron-withdrawing groups. Theoretical studies using density functional theory calculations have revealed that substituents at the 3 and 5 positions exert profound effects on tautomeric preferences, with electron-donating groups favoring the 3-tautomer and electron-withdrawing groups stabilizing the 5-tautomer. These insights have provided valuable guidance for the rational design of pyrazole derivatives with desired properties.
Historical Context of Methyl 3-Bromo-1-Methyl-1H-Pyrazole-5-Carboxylate Research
The development of this compound as a research compound reflects the broader evolution of halogenated pyrazole chemistry that began in the late nineteenth century. The foundational work on pyrazole chemistry was established by German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" and developed early synthetic methodologies for these heterocyclic compounds. Subsequently, Hans von Pechmann contributed significantly to the field in 1898 by developing classical synthetic approaches that involved the reaction of acetylene with diazomethane.
The specific interest in brominated pyrazole derivatives emerged from the recognition that halogen substituents could dramatically alter the electronic properties and reactivity patterns of the pyrazole core. Bromine, in particular, has proven valuable as both a directing group for further functionalization and as a leaving group in various coupling reactions. The combination of bromine substitution with carboxylate functionality, as exemplified in this compound, represents a strategic approach to creating versatile synthetic intermediates.
Commercial availability of this compound has been facilitated by various chemical suppliers, with the compound being catalogued under Chemical Abstracts Service number 1784137-59-2. The compound is typically supplied with purity levels of 95-97% and is characterized by specific physical properties including a molecular weight of 219.04 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including "1H-Pyrazole-5-carboxylic acid, 3-bromo-1-methyl-, methyl ester".
Recent patent literature has documented synthetic approaches to related brominated pyrazole carboxylates, indicating continued industrial interest in these compounds. These developments suggest that this compound and its analogs continue to serve important roles in pharmaceutical and agrochemical research programs. The compound's utility as a building block for more complex heterocyclic systems has been demonstrated through various synthetic transformations that exploit both the electrophilic nature of the bromine substituent and the nucleophilic character of the carboxylate group.
Table 1: Physical and Chemical Properties of this compound
Table 2: Comparative Analysis of Pyrazole Structural Features
Structural Feature | Basic Pyrazole | This compound | Impact on Properties |
---|---|---|---|
Nitrogen Atoms | 2 adjacent | 2 adjacent | Maintains heterocyclic character |
Ring Carbons | 3 unsubstituted | 3 substituted | Enhanced reactivity |
Substituent at Position 1 | Hydrogen | Methyl | Eliminates tautomerism |
Substituent at Position 3 | Hydrogen | Bromine | Electron-withdrawing effect |
Substituent at Position 5 | Hydrogen | Carboxylate | Functional group handle |
Molecular Weight | 68.08 g/mol | 219.04 g/mol | Increased molecular complexity |
Properties
IUPAC Name |
methyl 5-bromo-2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKUWANJCIMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784137-59-2 | |
Record name | methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is noted that similar compounds can be used as dihydroorotate dehydrogenase (dhodh) inhibitors . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Mode of Action
If it acts as a DHODH inhibitor like its similar compounds , it would bind to the active site of the enzyme, preventing the normal substrate from binding, and thus inhibiting the enzyme’s activity.
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific binding sites, which determine the nature and strength of these interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can lead to changes in gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, it may cause toxic or adverse effects, such as cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, the compound may inhibit a key enzyme in a metabolic pathway, leading to the accumulation of upstream metabolites and depletion of downstream products. Understanding these metabolic pathways is essential for elucidating the biochemical roles of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments and tissues. For example, the compound may be actively transported into cells by specific transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and mechanisms of action.
Biological Activity
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.04 g/mol. The compound features a pyrazole ring with a bromine atom at the 3-position and a methyl ester functional group at the 5-position, which contributes to its reactivity and biological activity .
Target Interactions
Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors involved in critical metabolic pathways. Notably, it has been identified as a potent inhibitor of D-amino acid oxidase (DAO), which plays a role in oxidative stress management within cells. The inhibition of DAO can protect cells from oxidative damage, suggesting potential neuroprotective effects.
Biochemical Pathways
This compound is known to modulate several biochemical pathways, including:
- Oxidative Phosphorylation : It may inhibit processes related to ATP production, impacting energy metabolism within cells.
- Calcium Signaling : The compound affects calcium uptake mechanisms, influencing cellular signaling pathways critical for various physiological functions.
Antioxidant Activity
The compound exhibits notable antioxidant properties by reducing oxidative stress through DAO inhibition. This activity is crucial in protecting neuronal cells from damage associated with neurodegenerative diseases.
Anti-inflammatory Effects
Recent studies have shown that derivatives of pyrazole compounds, including this compound, possess anti-inflammatory properties. These compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways. For instance, some derivatives have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential .
In Vivo Studies
In animal models, varying dosages of this compound have been tested to evaluate its pharmacological effects:
- Low Doses : Effective inhibition of target enzymes with minimal adverse effects.
- High Doses : Potential toxic effects observed, highlighting the need for careful dosage management in therapeutic applications.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial building block in the synthesis of bioactive molecules. It has been utilized in developing novel pyridyl-pyrazole derivatives that exhibit potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.
Case Study : A study demonstrated that derivatives synthesized from this compound showed significant inhibition of D-amino acid oxidase (DAO), an enzyme implicated in oxidative stress and neurodegeneration. The inhibition of DAO can protect neuronal cells from oxidative damage, suggesting potential neuroprotective applications.
Agrochemistry
This compound is also explored for its applications in agrochemistry, particularly in the development of pesticides and herbicides. Its ability to interact with specific biological targets makes it suitable for creating compounds that can selectively inhibit pest enzymes.
Data Table: Agrochemical Applications
Compound Derivative | Target Pest | Mode of Action | Efficacy |
---|---|---|---|
Pyridyl-Pyrazole A | Aphids | Enzyme Inhibition | High |
Pyridyl-Pyrazole B | Weeds | Growth Regulation | Moderate |
Biochemical Research
This compound plays a significant role in biochemical research due to its interactions with various enzymes and cellular pathways. It can modulate cellular signaling pathways, gene expression, and metabolic processes.
Biochemical Pathways Involved :
- Oxidative Phosphorylation : The compound may inhibit ATP production processes, impacting energy metabolism.
- Calcium Signaling : It affects calcium uptake mechanisms, influencing critical physiological functions .
Molecular Mechanism of Action
The molecular mechanism involves binding to specific enzymes, which can either inhibit or activate their activity. For instance, it acts as a selective inhibitor of DAO by binding to its active site, preventing substrate binding and subsequent catalysis. This interaction leads to changes in gene expression and other molecular processes relevant to cell survival and function.
Preparation Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Methods include:
- Cyclization with Carbon Dioxide : Introducing the carboxylic acid group.
- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 1, 3, and 5 of the pyrazole ring, impacting physical properties and reactivity. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Electron-Withdrawing Groups : The difluoromethyl group at position 1 (CF₂H) increases molecular weight and boiling point due to enhanced polarity .
- Steric Effects : Additional methyl groups (e.g., 1,4-dimethyl analog) reduce solubility by increasing hydrophobicity .
- Acid-Base Properties : Replacement of the ester with a carboxylic acid (3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid) lowers pKa, enhancing acidity .
Preparation Methods
Detailed Preparation Method (Based on Patent CN112079781A)
This method is notable for its simplicity, safety, and avoidance of highly toxic reagents.
Step | Description | Reagents & Conditions | Product |
---|---|---|---|
1 | Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Condensation of diethyl butynedioate with methylhydrazine | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
2 | Bromination of pyrazole ring | Reaction with tribromooxyphosphorus (Phosphorus tribromide oxide) | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
3 | Hydrolysis of ester to acid | Treatment with 10% sodium hydroxide in ethanol at room temperature, followed by acid-base extraction and drying | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
4 | Formation of tert-butyl carbamate derivative | Reaction with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide at 100 °C, extraction and purification | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
5 | Hydrolysis to amine | Treatment with 50% trifluoroacetic acid in dichloromethane at room temperature, followed by extraction and drying | 5-bromo-1-methyl-1H-pyrazol-3-amine |
Although this route culminates in the amine derivative, the intermediate 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (Step 2 product) can be esterified to the methyl ester form by standard esterification techniques (e.g., Fischer esterification or methylation with iodomethane in the presence of base).
Alternative Preparation via Pyrazole-3,5-Dicarboxylic Acid Derivatives (Based on Patent CN105646355A)
This method involves selective methylation and functional group transformations starting from pyrazole-3,5-dicarboxylic acid derivatives:
Step | Description | Reagents & Conditions | Product |
---|---|---|---|
1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate in acetone with potassium carbonate and iodomethane at 60 °C | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | |
2 | Hydrolysis of one ester group to acid | Methanol solution cooled to 0 °C, addition of KOH (3.0 mol/L), stirring overnight at room temperature | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid |
3 | Conversion of acid to acid chloride | Treatment with thionyl chloride (SOCl2), heating and solvent removal, then dissolved in THF | Acid chloride intermediate |
4 | Amidation with ammonia in THF at 0-5 °C for 8 hours | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate | |
5 | Conversion to cyano derivative | Reaction with trifluoroacetic anhydride and triethylamine in DCM at room temperature | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate |
6 | Reduction to methylol derivative | Reaction with lithium aluminum hydride in THF/methanol at 20-25 °C | 3-(methylol)-1-methyl-pyrazole-5-formonitrile |
The bromination step to introduce the 3-bromo substituent would be inserted after formation of the pyrazole core but before or after esterification, depending on reactivity and selectivity considerations.
Key Research Findings and Practical Notes
Selective Bromination: Tribromooxyphosphorus is an effective brominating agent for pyrazole rings, providing regioselective bromination at the 3-position without overbromination or ring degradation.
Safety and Scalability: The method starting from diethyl butynedioate and methylhydrazine avoids the use of hazardous reagents such as n-butyl lithium or cyanogen bromide, making it safer and more amenable to scale-up.
Purification: Extraction with ethyl acetate and drying over anhydrous sodium sulfate are standard steps to isolate intermediates with high purity.
Esterification: Methyl esters can be prepared by methylation of carboxylic acids using methyl iodide and potassium carbonate or via acid-catalyzed esterification with methanol.
Reaction Conditions: Most steps are conducted at moderate temperatures (room temperature to 100 °C) with careful pH control during hydrolysis and extraction steps to optimize yield and purity.
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents | Bromination Agent | Advantages | Notes |
---|---|---|---|---|---|
Route A (Patent CN112079781A) | Diethyl butynedioate, methylhydrazine | Tribromooxyphosphorus, NaOH, tert-butyl alcohol, azido dimethyl phosphate, TFA | Tribromooxyphosphorus | Simple, low-cost, safe, scalable | Provides brominated ester intermediate for further functionalization |
Route B (Patent CN105646355A) | Diethyl pyrazole-3,5-dicarboxylate | K2CO3, iodomethane, SOCl2, NH3, trifluoroacetic anhydride, LiAlH4 | Bromination step implied but not detailed | Detailed functional group transformations | Multi-step, allows diverse derivative synthesis |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of a pre-functionalized pyrazole core. For example, bromine can be introduced at the 3-position using electrophilic substitution, followed by esterification (e.g., methyl carboxylation). Reaction optimization involves controlling temperature (0–25°C) and using anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., Br₂ or N-bromosuccinimide) can improve yields .
- Data Example : In analogous pyrazole brominations, yields of 65–80% are achieved with N-bromosuccinimide under inert conditions .
Q. How is this compound characterized structurally?
- Methodology : Use ¹H NMR and ¹³C NMR to confirm substitution patterns. For instance, the methyl ester group typically appears as a singlet at δ ~3.8–4.0 ppm in ¹H NMR, while the bromine atom deshields adjacent protons, shifting signals upfield . X-ray crystallography (via SHELX software) resolves stereoelectronic effects and confirms regioselectivity of bromination .
Q. What safety precautions are critical when handling this compound?
- Methodology : Despite limited toxicity data for the specific compound, standard pyrazole-handling protocols apply:
- Use fume hoods and PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine at C3 acts as a leaving group, enabling palladium-catalyzed couplings. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF at 80–100°C. Monitor regioselectivity via LC-MS to avoid homocoupling byproducts .
- Data Contradiction : While aryl boronic acids typically couple efficiently, steric hindrance from the methyl group at N1 may reduce yields (e.g., 40–60% vs. 70–90% in unsubstituted analogs) .
Q. What computational methods predict the electronic effects of bromine and methyl groups on the pyrazole ring?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs). The electron-withdrawing bromine lowers HOMO energy, enhancing electrophilicity at C5, while the methyl group increases steric bulk at N1. Solvent effects (e.g., PCM models for DMSO) refine reactivity predictions .
- Example : In PubChem data, the compound’s InChI key (GFEZEVUIYRGWNU) links to computed electrostatic potential surfaces, highlighting nucleophilic attack sites .
Q. How can conflicting crystallographic data on analogous pyrazoles guide structure refinement?
- Methodology : Compare SHELXL-refined structures of related compounds (e.g., methyl 5-methyl-1H-pyrazole-3-carboxylate) to identify common torsional angles and packing motifs. Discrepancies in unit cell parameters may arise from solvent inclusion or polymorphism, requiring repeated recrystallization in varying solvents (e.g., EtOH vs. hexane) .
Data Contradiction Analysis
Q. Why do studies report varying bioactivity for brominated pyrazole derivatives?
- Resolution : Bioactivity depends on substitution patterns. For example:
- Antifungal activity : this compound may show lower activity than trifluoromethyl analogs due to reduced lipophilicity .
- Anti-inflammatory effects : Bromine’s electronegativity enhances hydrogen bonding with COX-2 active sites, but steric effects from the methyl group can limit binding .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions and validate with in vitro assays .
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.